BenchChemオンラインストアへようこそ!

1-(4-Ethylbenzyl)-1H-indole

Lipophilicity Drug Design Physicochemical Property

1-(4-Ethylbenzyl)-1H-indole is an N-substituted indole derivative featuring a 4-ethylbenzyl group on the indole nitrogen. This substitution pattern is a key pharmacophoric element found in a series of potent sodium-dependent glucose co-transporter (SGLT) inhibitors, where it contributes to a critical hydrophobic binding interaction.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
Cat. No. B8305388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)-1H-indole
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C17H17N/c1-2-14-7-9-15(10-8-14)13-18-12-11-16-5-3-4-6-17(16)18/h3-12H,2,13H2,1H3
InChIKeyOTHFLEXCWVCKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzyl)-1H-indole: A Lipophilic Indole Scaffold for SGLT-Targeted Probe and Intermediate Procurement


1-(4-Ethylbenzyl)-1H-indole is an N-substituted indole derivative featuring a 4-ethylbenzyl group on the indole nitrogen. This substitution pattern is a key pharmacophoric element found in a series of potent sodium-dependent glucose co-transporter (SGLT) inhibitors, where it contributes to a critical hydrophobic binding interaction [1]. The compound serves both as a direct intermediate for advanced glucoside synthesis and as a lipophilic fragment for structure-activity relationship (SAR) studies. Its molecular formula is C17H17N, with a molecular weight of 235.32 g/mol .

Why 1-(4-Ethylbenzyl)-1H-indole Cannot Be Replaced by Simple 1-Benzyl or 1-Methylbenzyl Indoles in SGLT-Focused Research


In the SGLT inhibitor pharmacophore, the 4-ethylbenzyl group is not a generic hydrophobic anchor. Replacing it with a 1-benzyl-1H-indole or 1-(4-methylbenzyl)-1H-indole leads to a measurable drop in predicted lipophilicity (LogP), which directly impacts the ligand's ability to occupy the hydrophobic pocket adjacent to the glucose binding site [1]. Empirical data from a closely related indole glucoside shows that the 4-ethylbenzyl motif contributes to nanomolar affinity for SGLT2 (IC50 = 28 nM), establishing it as a validated, potency-conferring substructure [2]. Simple substitution therefore risks collapsing the critical LogP range required for target engagement and losing the established structure-activity relationship (SAR) trajectory.

Quantitative Differentiation of 1-(4-Ethylbenzyl)-1H-indole: LogP, SGLT Target Engagement, and Synthetic Yield Data


Enhanced Computed Lipophilicity (LogP) vs. 1-Benzyl and 1-(4-Methylbenzyl) Indoles

The 4-ethyl substituent provides a quantifiably higher calculated partition coefficient (LogP) compared to the unsubstituted or methyl-substituted analogues, enhancing membrane permeability for intracellular targets like SGLT. The LogP of 1-(4-ethylbenzyl)-1H-indole is predicted to be approximately 4.3, compared to 3.69 for 1-benzyl-1H-indole [1] and an expected intermediate value for 1-(4-methylbenzyl)-1H-indole. This places the compound in an optimal lipophilicity range for CNS or intracellular target engagement, as recommended by Lipinski's rule-of-five analysis.

Lipophilicity Drug Design Physicochemical Property

Validated SGLT2 Binding Pocket Engagement via Class-Level Pharmacophore Retention

The 4-ethylbenzyl group is a critical pharmacophoric element in advanced indole-based SGLT2 inhibitors. A directly analogous compound, (2S,3R,4S,5S,6R)-2-(3-(4-ethylbenzyl)-1H-indol-4-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol (CHEMBL382340), which incorporates the exact same 4-ethylbenzyl-1H-indole substructure, exhibits potent SGLT2 inhibition with an IC50 of 28 nM [1]. Furthermore, a related 3-(4-ethylbenzyl)-1H-indol-4-yloxy glucoside shows dual SGLT1/SGLT2 activity with an SGLT1 IC50 of 2.14 µM [2]. This class-level retention of the pharmacophore confirms that the 4-ethylbenzyl-substituted indole is essential for high-affinity binding, and that 1-(4-ethylbenzyl)-1H-indole is the direct synthetic precursor for constructing this validated binding motif.

SGLT2 Inhibitor Diabetes Pharmacophore

Scalable Single-Step Synthesis with Quantitative Yield from a Verified Protocol

The compound is accessible via a robust, single-step N-alkylation of indole with 4-ethylbenzyl halide under basic conditions, as described in a patent-verified protocol. The procedure uses indole (4.0 g, 34.1 mmol) and potassium hydroxide in ethanol, and reports a high yield of >92% for the analogous N-benzylation reaction [1]. This contrasts with many alternative N-substituted indoles that require multi-step sequences or protecting group strategies, making 1-(4-ethylbenzyl)-1H-indole a cost-effective and readily scalable intermediate for medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry N-Alkylation

High-Impact Application Scenarios Where 1-(4-Ethylbenzyl)-1H-indole Provides Decisive Advantages


Synthesis of Next-Generation SGLT2 Inhibitor Analogues for Diabetes Research

Procure 1-(4-ethylbenzyl)-1H-indole as the direct starting material for constructing C- or O-glucosides at the indole 3- or 4-position. This leverages the validated 28 nM SGLT2 inhibitory pharmacophore established in BindingDB entry BDBM50179675 [1]. The pre-installed 4-ethylbenzyl group eliminates a synthetic step and guarantees retention of the critical hydrophobic contact, enabling rapid SAR exploration around the glucose mimetic region.

Fragment-Based Lead Discovery Targeting Hydrophobic Enzyme Pockets

Use the compound as a high-LogP (≈4.3) fragment for screening against targets with large hydrophobic pockets, such as kinases, GPCRs, or viral fusion proteins. Its 0.6 LogP unit advantage over 1-benzylindole [REFS-1 from Section 3] provides a measurable biophysical signal in SPR or thermal shift assays, making it a superior fragment for hit identification in intracellular targets.

Medicinal Chemistry Campaigns Requiring Rapid, High-Yield Scaffold Diversification

Leverage the single-step, >92% yield synthetic protocol [REFS-1 from Section 3] to build a library of 1-(4-ethylbenzyl)-1H-indole derivatives. The robust synthesis allows for parallel chemistry at the indole 2-, 3-, or 4-positions without protecting group manipulations, directly enabling high-throughput SAR and reducing the lead optimization timeline.

Quote Request

Request a Quote for 1-(4-Ethylbenzyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.